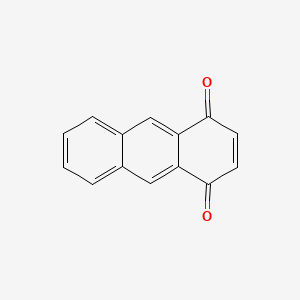

1,4-Anthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOTZYUVGZKSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=O)C=CC(=O)C3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212899 | |

| Record name | 1,4-Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-12-1 | |

| Record name | 1,4-Anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,4-Anthraquinone from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1,4-anthraquinone, a significant chemical intermediate, starting from naphthalene. The synthesis is a multi-step process, primarily involving the initial oxidation of naphthalene to 1,4-naphthoquinone, followed by a Diels-Alder reaction and subsequent oxidation to yield the target compound. This document details the critical experimental protocols, presents quantitative data in a structured format, and illustrates the reaction workflows for clarity.

Introduction

This compound (anthracene-1,4-dione) is a polycyclic aromatic quinone. While its isomer, 9,10-anthraquinone, is more common, this compound and its derivatives are of significant interest due to their potential applications in dye synthesis and pharmacology. Notably, this compound has been investigated for its anticancer properties, demonstrating the ability to inhibit macromolecule synthesis and induce DNA fragmentation in leukemic cells[1]. The synthesis from naphthalene provides a viable route to access this and other related structures for further investigation.

The overall synthetic strategy is a two-stage process:

-

Oxidation of Naphthalene: The aromatic naphthalene core is first oxidized to form the key intermediate, 1,4-naphthoquinone.

-

Annulation via Diels-Alder: 1,4-naphthoquinone undergoes a [4+2] cycloaddition with a diene, followed by an oxidation/aromatization step to construct the final tricyclic anthraquinone system.

Stage 1: Synthesis of the Key Intermediate: 1,4-Naphthoquinone

The conversion of naphthalene to 1,4-naphthoquinone is the foundational step. Various methods have been established, ranging from laboratory-scale chemical oxidation to industrial gas-phase catalytic processes.

Method 1: Laboratory-Scale Oxidation with Chromium Trioxide

A well-documented laboratory method involves the oxidation of naphthalene using chromium trioxide in acetic acid.[2][3] While effective, this method uses a stoichiometric amount of a heavy metal oxidant.

Experimental Protocol (Adapted from Organic Syntheses) [3]

-

Preparation: A solution of 120 g (1.2 moles) of chromium trioxide in 150 ml of 80% aqueous acetic acid is prepared in a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

-

Reaction: The flask is cooled in an ice-salt bath to 0°C. A solution of 64 g (0.5 mole) of naphthalene in 600 ml of glacial acetic acid is added dropwise over 2-3 hours, maintaining the internal temperature between 10-15°C with vigorous stirring.

-

Stirring & Aging: Stirring is continued overnight as the mixture warms to room temperature. The resulting dark green solution is then set aside for 3 days with occasional stirring.

-

Precipitation & Isolation: The reaction mixture is poured into 6 liters of water to precipitate the crude product. The yellow precipitate is collected by filtration, washed with 200 ml of water, and dried.

-

Purification: The crude product is purified by crystallization from petroleum ether (b.p. 80-100°C) to yield long, yellow needles.

Quantitative Data for Chromium Trioxide Oxidation

| Parameter | Value | Reference |

| Naphthalene | 64 g (0.5 mole) | [3] |

| Chromium Trioxide | 120 g (1.2 moles) | [3] |

| Solvent | Glacial Acetic Acid / 80% Acetic Acid | [3] |

| Reaction Temperature | 10-15°C (addition), then room temp. | [3] |

| Yield | 14-17 g (18-22%) | [3] |

| Melting Point | 124-125°C | [3] |

Method 2: Catalytic Gas-Phase Oxidation

For industrial-scale production, the catalytic oxidation of naphthalene in the gas phase is preferred. This method typically employs vanadium-based catalysts and offers a more direct route, though it often produces a mixture of 1,4-naphthoquinone and phthalic anhydride.[4][5][6]

General Workflow for Catalytic Oxidation

Caption: Gas-phase catalytic oxidation workflow.

Process parameters such as temperature, catalyst composition, and the presence of promoters (e.g., sulfur compounds) can be tuned to optimize the yield of 1,4-naphthoquinone over phthalic anhydride.[4]

Quantitative Data for Catalytic Gas-Phase Oxidation

| Catalyst System | Temperature | Product Composition | Space/Time Yield (Naphthoquinone) | Reference |

| Vanadium Pentoxide, Alkali Metal Sulphate/Pyrosulphate | 410°C | 25% 1,4-Naphthoquinone, 27% Phthalic Anhydride | Not Specified | [4] |

| Vanadium Pentoxide on Stannic Oxide Carrier | 375°C | 33.9% 1,4-Naphthoquinone, 45.2% Phthalic Anhydride | Not Specified | [7] |

| Vanadium Oxide, Potassium Sulphate, Silicic Acid | 300-400°C | Naphthoquinone & Phthalic Anhydride | Not Specified | [6] |

Stage 2: Conversion of 1,4-Naphthoquinone to this compound

This stage involves the construction of the third aromatic ring onto the 1,4-naphthoquinone scaffold via a Diels-Alder reaction, followed by aromatization.

Step 2a: Diels-Alder Cycloaddition

1,4-Naphthoquinone serves as an excellent dienophile. Its reaction with 1,3-butadiene yields 1,4,4a,9a-tetrahydroanthracene-9,10-dione (tetrahydroanthraquinone), the direct precursor to the final product.[8]

References

- 1. This compound: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. askfilo.com [askfilo.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3897464A - Oxidation of naphthalene to 1,4-naphthoquinone and phthalic anhydride - Google Patents [patents.google.com]

- 5. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 6. US4032548A - Process for preparing 1,4-naphthoquinone - Google Patents [patents.google.com]

- 7. US3095430A - Catalytic masses for the oxidation of naphthalene to 1:4-naphthoquinone - Google Patents [patents.google.com]

- 8. US3870730A - Production of anthraquinone from naphthalene - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 1,4-Anthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 1,4-anthraquinone in a range of common organic solvents. Understanding the solubility of this core molecule is critical for its application in various fields, particularly in drug development where it serves as a scaffold for novel anticancer agents. This document compiles quantitative solubility data, details experimental methodologies for its determination, and explores the biological pathways influenced by this compound derivatives.

Quantitative Solubility of this compound

The solubility of this compound, an aromatic organic compound, is a crucial parameter for its handling, formulation, and application in research and development. While generally characterized as poorly soluble in water, it exhibits varying degrees of solubility in organic solvents. The following tables summarize the available quantitative data for 9,10-anthraquinone, the most common isomer and the form to which general "anthraquinone" data often refers. It is important to note that solubility is temperature-dependent.

Table 1: Solubility of 9,10-Anthraquinone in Various Organic Solvents at 25°C

| Solvent | Molar Volume of Solvent (cc) | Mole Fraction of Solute (x₂) |

| Hexane | 130 | 0.00018 |

| Carbon Disulfide | 60 | 0.00034 |

| Toluene | 106 | 0.00078 |

| Benzene | 89 | 0.00094 |

| Chloroform | 80 | 0.00193 |

| Acetone | 73 | 0.00200 |

| Ethyl Acetate | 98 | 0.00130 |

| Diethyl Ether | 104 | 0.00053 |

| Pyridine | 80 | 0.00288 |

| Carbon Tetrachloride | 96 | 0.00057 |

| Ethylene Bromide | 87 | 0.00139 |

Data sourced from Hildebrand, J. H., et al. (1917). Journal of the American Chemical Society, 39(11), 2297-2301.

Table 2: Solubility of 9,10-Anthraquinone in Alcohols and Ketones at Various Temperatures

| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |

| Isopropyl Alcohol | 25 | 0.035 |

| 35 | 0.058 | |

| 45 | 0.092 | |

| Methyl Ethyl Ketone | 25 | 0.28 |

| 35 | 0.42 | |

| 45 | 0.61 | |

| Acetonitrile | 25 | 0.15 |

| 35 | 0.23 | |

| 45 | 0.35 |

Data sourced from Cepeda, E. A., & Diaz, M. (1996). Fluid Phase Equilibria, 121(1-2), 267-272.[1][2]

It is also reported that 9,10-anthraquinone is soluble in hot ethanol.[3] Specifically, 2.25 g will dissolve in 100 g of boiling ethanol.[3] It is sparingly soluble in cold ethanol.[4] General observations also indicate its solubility in acetone and poor solubility in benzene, chloroform, and diethyl ether.[4]

Experimental Protocols for Solubility Determination

The quantitative data presented in this guide were primarily obtained using established experimental methodologies. A commonly employed and reliable technique is the gravimetric method.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid solvent. The fundamental principle involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solid solute.

Experimental Workflow:

Detailed Protocol:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Sample Withdrawal: A known volume or mass of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn using a pipette or syringe. To avoid including any solid particles, the solution is typically filtered or centrifuged before withdrawal.

-

Weighing of the Aliquot: The withdrawn aliquot of the saturated solution is accurately weighed.

-

Solvent Evaporation: The solvent is removed from the aliquot by evaporation. This can be achieved by heating in an oven (at a temperature below the decomposition point of the solute) or under reduced pressure using a rotary evaporator.

-

Weighing of the Dry Solute: The container with the dry solute is weighed again. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent, moles of solute per liter of solution (molarity), or mole fraction.

Relevance in Drug Development and Signaling Pathways

This compound and its derivatives have garnered significant interest in the field of drug development, particularly for their potential as anticancer agents.[5] These compounds have been shown to inhibit the synthesis of macromolecules and induce DNA fragmentation in cancer cells.[5][6] The cytotoxic and antiproliferative activities of some anthraquinone derivatives are linked to their ability to induce cellular stress, leading to apoptosis (programmed cell death).[7] Two key signaling pathways implicated in the anticancer effects of certain anthraquinone derivatives are the Reactive Oxygen Species (ROS)/JNK pathway and the Endoplasmic Reticulum (ER) Stress pathway.

ROS/JNK Signaling Pathway

Some anthraquinone derivatives can induce the production of Reactive Oxygen Species (ROS) within cancer cells.[1][7] Elevated ROS levels can lead to cellular damage and activate stress-response pathways, including the c-Jun N-terminal kinase (JNK) signaling pathway.[1][7] Activation of the JNK pathway can, in turn, trigger a cascade of events that ultimately lead to apoptosis.

References

- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility of anthracene and anthraquinone in acetonitrile, methyl ethyl ketone, isopropyl alcohol and their mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. Anthraquinone - Wikipedia [en.wikipedia.org]

- 4. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,4-Anthraquinone: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Anthraquinone (anthracene-1,4-dione), a significant organic compound used as an intermediate in the synthesis of dyes and pharmaceuticals. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics, offering valuable reference data for researchers, scientists, and professionals in drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by multiple absorption bands in the UV and visible regions, arising from π → π* and n → π* electronic transitions within its conjugated system. Anthraquinones typically exhibit several strong π → π* absorption bands between 220–350 nm and a weaker, longer-wavelength n → π* band near 400 nm[1]. Specific data for this compound in ethanol shows a prominent absorption maximum at 233 nm[2].

Table 1: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Transition Type (Probable) |

|---|---|---|---|

| 233 | 46,800 | Ethanol | π → π* |

| ~330 | Not specified | Alcohol | π → π* |

| ~400 | Not specified | General | n → π* |

Note: Data for ~330 nm is characteristic of the related 9,10-anthraquinone isomer and is included for comparative context[3]. The band near 400 nm is a general characteristic for anthraquinones[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays signals exclusively in the aromatic region. The molecule has three distinct types of protons: two vinylic protons on the quinone ring and two sets of aromatic protons on the fused benzene ring. The signals are expected between 7.0 and 8.5 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the unique carbon environments in the molecule. Aromatic and alkene carbons in conjugated systems typically resonate between 120-170 ppm[4]. The carbonyl carbons of the quinone moiety are significantly deshielded and appear further downfield, generally above 180 ppm.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| ¹H | 7.0 - 8.5 (complex multiplets) | CDCl₃ |

| ¹³C | 120 - 150 (Aromatic/Vinylic C) | CDCl₃ |

| ¹³C | >180 (Carbonyl C=O) | CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of its two carbonyl (C=O) groups. Due to conjugation with the aromatic system, this band appears at a lower wavenumber than that of saturated aliphatic ketones.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~1670 | Strong | C=O Stretch (conjugated ketone) |

| 1580 - 1620 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~3050 | Medium-Weak | C-H Aromatic Stretch |

| 1250 - 1350 | Medium | C-C Stretch |

Note: The C=O stretching frequency is estimated based on data for structurally similar compounds, such as 1,8-dichloro anthraquinone which shows a strong band at 1676 cm⁻¹[6].

Experimental Protocols

The data presented in this guide are obtained using standard spectroscopic techniques. The following are detailed representative methodologies.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : A stock solution of this compound is prepared by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol) in a Class A volumetric flask. A dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) is prepared by serial dilution to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

-

Instrumentation : An Agilent 8453 diode-array UV-Vis spectrophotometer or a similar instrument is used[2].

-

Data Acquisition :

-

A pair of matched 1 cm path length quartz cuvettes are used.

-

The reference cuvette is filled with the pure solvent to record a baseline correction.

-

The sample cuvette is filled with the prepared this compound solution.

-

The absorption spectrum is recorded over a range of 200-600 nm.

-

The wavelengths of maximum absorbance (λmax) are identified.

-

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation : A 400 MHz NMR spectrometer (e.g., Bruker Avance) is utilized.

-

Data Acquisition :

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR , a standard single-pulse experiment is run with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired.

-

For ¹³C NMR , a proton-decoupled pulse program (e.g., zgpg30) is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

-

IR Spectroscopy Protocol (KBr Wafer Technique)

-

Sample Preparation : Approximately 1-2 mg of dry this compound is finely ground with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle[7].

-

Pellet Formation : The resulting powder mixture is transferred to a pellet press die. A hydraulic press is used to apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent KBr wafer.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition :

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr wafer is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. An average of 16 to 32 scans is common to improve the signal-to-noise ratio.

-

The spectrum is displayed in terms of transmittance or absorbance.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PhotochemCAD | this compound [photochemcad.com]

- 3. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. This compound(635-12-1) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H8O2 | CID 69457 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,4-Anthraquinone: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Anthraquinone, an aromatic organic compound, is a structural isomer of the more common 9,10-anthraquinone. Its unique chemical architecture imparts a distinct set of physical and chemical properties, making it a molecule of significant interest in various scientific domains, including materials science and medicinal chemistry. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a comprehensive look into its biological activities, particularly its promising anticancer mechanisms.

Physical and Chemical Properties

This compound is a yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for researchers.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈O₂ | [2][3][4] |

| Molecular Weight | 208.21 g/mol | [2][3][4] |

| Appearance | Light yellow to amber to dark green powder/crystal | [3][4] |

| Melting Point | 217 °C | [3][4] |

| Boiling Point | 406.0 ± 45.0 °C (Predicted) | [3][4] |

| Density | 1.328 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Insoluble | [3][4] |

| LogP | 3.020 (estimated) | [3] |

Spectroscopic Data

| Spectrum | Wavelength/Shift | Solvent/Technique | Reference |

| UV-Vis (λmax) | 298 nm | Ethanol | [3][4] |

| ¹H NMR | See PubChem CID 69457 | Varian CFT-20 | [2] |

| ¹³C NMR | See PubChem CID 69457 | - | [2] |

| IR Spectra | See PubChem CID 69457 | KBr Wafer | [2] |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 208 | - | [2] |

Crystal Structure

The crystal structure of this compound has been determined, and the data is available in the Cambridge Structural Database.[2]

| Parameter | Value | Reference |

| CCDC Number | 614483 | [2] |

Experimental Protocols

Synthesis of this compound Derivatives

A general procedure for the synthesis of 1,4-dialkoxy-anthraquinone derivatives involves the reaction of 1,4-dihydroxyanthraquinone with an alkyl halide in the presence of a base.

Example: Synthesis of 1,4-bis((4-methoxybenzyl)oxy)anthracene-9,10-dione [5]

-

A mixture of 1,4-dihydroxyanthraquinone (1.00 g, 4.17 mmol), 4-methoxybenzyl chloride (1.31 g, 8.34 mmol), and K₂CO₃ (1.15 g, 8.34 mmol) in DMF (20 mL) is heated by reflux in a water bath for 12 hours.

-

The color of the reaction mixture changes from orange to yellow.

-

After the reaction is complete, the mixture is poured into cold water to precipitate the product.

-

The yellow solid crude product is collected by filtration and washed three times with water.

-

The crude product is then crystallized from an ethanol/chloroform (1:1) mixture to yield the pure product.

Diels-Alder Reaction of this compound

This compound can act as a dienophile in Diels-Alder reactions to form complex polycyclic structures.[6]

General Procedure for Diels-Alder Reaction: [7]

-

In a crimp vial under an argon atmosphere, the dienophile, a 2-substituted naphthalene-1,4-dione (1.00 equiv.), is dissolved in dry CH₂Cl₂.

-

The diene (3.00–5.00 equiv.) is added to the solution.

-

The reaction mixture is stirred at 40°C until the consumption of the dienophile is complete, as monitored by TLC.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel.

Workflow for a Typical Diels-Alder Reaction

Caption: General workflow for the Diels-Alder reaction of this compound.

Anticancer Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity, equipotent to daunorubicin in some studies, against leukemic cells. Its multifaceted mechanism of action involves the inhibition of key cellular processes, leading to cell cycle arrest and apoptosis.[8]

Inhibition of Macromolecule Synthesis and Nucleoside Transport

A key aspect of this compound's antitumor activity is its ability to inhibit the synthesis of macromolecules such as DNA, RNA, and proteins. This is, in part, due to its capacity to block the cellular transport of both purine and pyrimidine nucleosides, essential building blocks for nucleic acid synthesis. The inhibition of nucleoside transport is a rapid process, occurring within minutes of exposure.[1]

Experimental Protocol: Measurement of Macromolecule Synthesis Inhibition

-

L1210 cells are resuspended in fresh FCS-containing RPMI-1640 medium at a density of 0.5x10⁵ cells/0.5 ml.

-

The cells are incubated at 37°C for 90 minutes in the presence or absence (control) of this compound.

-

The cells are then pulse-labeled for an additional 30 minutes with 1 µCi of [methyl-³H]-thymidine to assess DNA synthesis. Similar protocols using radiolabeled uridine and leucine are used to measure RNA and protein synthesis, respectively.

-

The amount of incorporated radioactivity is measured to determine the rate of macromolecule synthesis.

Induction of DNA Fragmentation and Apoptosis

This compound induces DNA fragmentation in cancer cells, a hallmark of apoptosis. This effect is concentration-dependent and is believed to be mediated by the activation of endonucleases. The apoptotic pathway can be triggered through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.[9]

Signaling Pathway for this compound-Induced Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion

This compound is a versatile molecule with well-defined physicochemical properties and significant biological activity. Its potential as an anticancer agent, driven by its ability to inhibit macromolecule synthesis, block nucleoside transport, and induce apoptosis, makes it a compelling candidate for further investigation in drug development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working in this exciting field. Further exploration of its structure-activity relationships and the development of novel derivatives could lead to the discovery of more potent and selective therapeutic agents.

References

- 1. This compound: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H8O2 | CID 69457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 635-12-1 [amp.chemicalbook.com]

- 4. This compound CAS#: 635-12-1 [m.chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Chemistry of quinones. Part 7. Synthesis of anthracyclinone analogues via Diels–Alder reactions of 1,4-anthraquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]

An In-depth Technical Guide to 1,4-Anthraquinone: Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Anthraquinone, a significant scaffold in medicinal chemistry. The document details its historical context within the broader class of anthraquinones, outlines key synthetic methodologies with detailed experimental protocols, and presents its physicochemical and biological properties in structured tables. A significant focus is placed on its anticancer activity, with an exploration of the intricate signaling pathways it modulates. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and a thorough compilation of existing data to facilitate further investigation and application of this compound and its derivatives.

Discovery and History

The history of this compound is intrinsically linked to the broader history of anthraquinones, a class of aromatic organic compounds known for centuries for their vibrant colors and medicinal properties. The name "anthraquinone" was first coined in 1868 by German chemists Carl Gräbe and Carl Theodore Liebermann in their work on the synthesis of the red dye alizarin from anthracene.[1] Alizarin (1,2-dihydroxyanthraquinone) itself was a natural dye extracted from the madder plant root, used for thousands of years.[2]

While the synthesis of the parent 9,10-anthraquinone was a pivotal moment in organic chemistry, the specific first synthesis or isolation of the 1,4-isomer is less clearly documented in readily available historical records. Early research on anthraquinones focused on the isomers that were readily accessible from natural sources or through the initial synthetic routes. The development of more sophisticated synthetic methods throughout the 20th century, such as the Diels-Alder reaction and various Friedel-Crafts acylations, allowed for the targeted synthesis of a wider range of anthraquinone isomers, including this compound.[3] Its significance grew not as a dye, but as a key intermediate and a pharmacologically active molecule, particularly in the realm of cancer research.[4]

Physicochemical Properties

This compound is a crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₈O₂ | |

| Molar Mass | 208.21 g/mol | |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Melting Point | 217 °C | |

| Boiling Point | 406.0 ± 45.0 °C (Predicted) | |

| Density | 1.328 ± 0.06 g/cm³ (Predicted) | |

| Water Solubility | Insoluble | |

| λmax | 298 nm (in Ethanol) | |

| LogP | 3.020 (estimated) | |

| CAS Number | 635-12-1 |

Synthesis of this compound and its Precursors

Several synthetic routes to this compound have been developed. A common laboratory and industrial approach involves a Diels-Alder reaction between 1,4-naphthoquinone and 1,3-butadiene, followed by oxidation. Additionally, Friedel-Crafts reactions provide a versatile method for synthesizing the anthraquinone core structure.

Experimental Protocols

A common precursor for the synthesis of this compound is 1,4-naphthoquinone.

-

Reaction: Oxidation of 1,4-aminonaphthol.

-

Reagents:

-

1,4-aminonaphthol hydrochloride

-

Water

-

Concentrated sulfuric acid

-

Potassium dichromate

-

-

Procedure:

-

Dissolve 70 g (0.36 mole) of 1,4-aminonaphthol hydrochloride in 2100 cc of water at 30°C in a 5-liter flask with stirring.

-

Add 100 cc of concentrated sulfuric acid and heat the mixture to boiling until all the precipitated amine sulfate has dissolved.

-

In a separate 5-liter round-bottomed flask, prepare a solution of 70 g (0.24 moles) of potassium dichromate in 1 liter of water and cool to room temperature.

-

Rapidly pour the hot aminonaphthol solution into the potassium dichromate solution.

-

Shake the flask to ensure thorough mixing. The 1,4-naphthoquinone will precipitate as fine, yellow needles.

-

Cool the mixture to 25°C, collect the precipitate by filtration, wash with water, and dry at 30-40°C.

-

The crude product can be purified by recrystallization from ether.

-

-

Reaction: Diels-Alder reaction of 1,4-naphthoquinone with 1,3-butadiene, followed by oxidation.

-

Reagents:

-

1,4-Naphthoquinone

-

1,3-Butadiene

-

Naphthalene (as solvent and to facilitate the reaction)

-

Molecular oxygen (for oxidation)

-

-

Procedure:

-

The reaction of 1,4-naphthoquinone with butadiene is carried out at an elevated temperature in the presence of naphthalene to produce tetrahydroanthraquinone.

-

The naphthalene is then separated from the reaction mixture.

-

The remaining mixture containing tetrahydroanthraquinone is reacted at an elevated temperature with molecular oxygen to yield this compound.

-

Note: This is a generalized procedure based on industrial processes. Specific laboratory-scale protocols may vary.

-

Reaction: Friedel-Crafts reaction of a substituted benzene with phthalic anhydride.

-

Reagents:

-

Phthalic anhydride

-

Substituted benzene (e.g., 1,3-diisopropylbenzene)

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

4% Oleum (for cyclization)

-

-

Procedure:

-

Carry out the Friedel-Crafts reaction of the isopropyl-substituted benzene with phthalic anhydride (equimolar amounts) in the presence of aluminum trichloride (2.1 molar equivalents) in dichloromethane at 42°C for 30 minutes. The aromatic hydrocarbon should be added last.

-

The resulting product is then cyclized by treatment with 4% oleum at 95°C for 2 hours.

-

The crude anthraquinone product can be isolated and purified via column chromatography.[4]

-

Experimental Workflow Diagram

Caption: Synthetic routes to this compound and its core structure.

Biological Activity and Applications in Drug Development

This compound and its derivatives have garnered significant interest in drug development, primarily due to their potent anticancer properties.[4][5]

Anticancer Activity

This compound exhibits cytotoxic and cytostatic effects against various cancer cell lines. Its mechanism of action is multifaceted, involving the inhibition of macromolecule synthesis, induction of DNA fragmentation, and blockage of nucleoside transport.[5]

Quantitative Biological Data

The following table summarizes the reported IC₅₀ values for this compound and some of its derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ Value | Reference |

| This compound | L1210 (Leukemia) | 25 nM (Day 2), 9 nM (Day 4) | [5] |

| This compound | L1210 (Leukemia) - Viability | 100 nM (Day 2), 25 nM (Day 4) | [5] |

| This compound | L1210 (Leukemia) - DNA, RNA, Protein Synthesis Inhibition | 2 µM | [5] |

| This compound | L1210 (Leukemia) - Nucleoside Transport Inhibition | 2.5 µM | [5] |

| Damnacanthal | CCRF-CEM (Leukemia) | 3.12 µM | [6] |

| Damnacanthol | CCRF-CEM (Leukemia) | 12.18 µM | [6] |

| Xanthopurpurin | MDA-MB-231 (Breast Cancer) | 14.65 ± 1.45 µM | [7] |

| Lucidin-ω-methyl ether | MDA-MB-231 (Breast Cancer) | 13.03 ± 0.33 µM | [7] |

| AQ-101 (derivative) | EU-1 (ALL) | 0.83 ± 0.18 µM | [8] |

| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate Cancer) | 4.65 µM | [9] |

Signaling Pathways in Cancer

The anticancer effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways, ultimately leading to apoptosis and cell cycle arrest.

This compound induces apoptosis in cancer cells through a mechanism that involves the activation of endonucleases, leading to DNA fragmentation.[5] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS). The elevated ROS levels can activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can then phosphorylate and modulate the activity of Bcl-2 family proteins, leading to a disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.[10]

Furthermore, some anthraquinone derivatives have been shown to interact with the p53 tumor suppressor pathway. They can induce the degradation of MDM2, a negative regulator of p53, leading to an increase in p53 levels and the subsequent transcription of pro-apoptotic genes.[8][11] The interplay between ROS generation, JNK activation, p53 upregulation, and the modulation of Bcl-2 family proteins creates a robust pro-apoptotic signal in cancer cells.

In addition to inducing apoptosis, this compound can cause cell cycle arrest, particularly in the early stages.[5] Some anthraquinone derivatives have been shown to induce G0/G1 phase arrest by down-regulating the expression of key cell cycle regulatory proteins such as Cyclin D1, CDK4, and CDK2.[12][13]

Signaling Pathway Diagram

Caption: Anticancer signaling pathways of this compound.

Conclusion

This compound stands as a molecule of significant interest for researchers in medicinal chemistry and drug development. While its specific historical discovery is intertwined with the broader exploration of anthraquinone chemistry, its modern relevance is clearly defined by its potent biological activities. The synthetic routes to this compound and its derivatives are well-established, providing a solid foundation for the generation of novel analogs with improved therapeutic profiles. The multifaceted mechanism of its anticancer action, involving the induction of apoptosis through various signaling pathways and the promotion of cell cycle arrest, highlights its potential as a lead compound for the development of new cancer therapies. This guide has consolidated key information on the discovery, synthesis, and biological activity of this compound, offering a detailed resource to support and inspire future research in this promising area.

References

- 1. Anthraquinones - Wikipedia [en.wikipedia.org]

- 2. Anthraquinone | Synthesis, Reactions, Dyeing | Britannica [britannica.com]

- 3. Anthraquinone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of anthraquinones from the roots of Pentas schimperi towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inducing Apoptosis through Upregulation of p53: Structure-Activity Exploration of Anthraquinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Natural sources and isolation of 1,4-Anthraquinone derivatives

An In-depth Technical Guide on the Natural Sources and Isolation of 1,4-Anthraquinone Derivatives

Introduction

Anthraquinones are a large class of aromatic compounds based on the 9,10-anthracenedione skeleton. Within this class, this compound and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their vibrant colors and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These compounds are widely distributed in nature, found in various plants, fungi, lichens, and marine organisms.[3][4][5] This technical guide provides a comprehensive overview of the natural sources of this compound derivatives, detailed methodologies for their isolation and characterization, and a summary of key compounds.

Natural Sources of this compound Derivatives

This compound derivatives are synthesized by a wide array of organisms across different kingdoms. The primary natural sources include higher plants, fungi, lichens, bacteria, and various marine organisms. To date, approximately 700 anthraquinone molecules have been described from natural sources.[5][6]

Plants: Higher plants are a rich source of anthraquinones, where they are often present as glycosides.[7] Notable plant families and species include:

-

Rubiaceae: The madder family, particularly Rubia tinctorum and Rubia cordifolia, is famous for producing alizarin (1,2-dihydroxyanthraquinone) and purpurin (1,2,4-trihydroxyanthraquinone).[7][8][9]

-

Fabaceae (Leguminosae): Plants like Senna (Cassia species) produce senna glycosides, which are potent laxatives.[3]

-

Polygonaceae: Rhubarb (Rheum species) is known for containing rhein and emodin.[3]

-

Asphodelaceae: The genus Eremurus and Aloe species are sources of various anthraquinones, such as aloe-emodin from aloe latex.[3][10]

Fungi and Lichens: Fungi, both terrestrial and marine-derived, are prolific producers of diverse anthraquinone structures.[5][11][12] Common producing genera include Aspergillus, Penicillium, Eurotium, Alternaria, and Fusarium.[11][12] Lichens, which are symbiotic organisms of fungi and algae, are also known sources, with the family Teloschistaceae being particularly noted for its yellow and orange pigments derived from anthraquinones.[3][13]

Marine Organisms: The marine environment is an increasingly important source of novel bioactive compounds, including unique anthraquinone derivatives.[6] These have been isolated from:

-

Marine-derived Fungi: Fungi isolated from marine sediments, sponges, algae, and mangrove plants produce a variety of anthraquinones.[11][14]

-

Marine Bacteria: Actinomycetes, such as Streptomyces spinoverrucosus, isolated from marine environments have been shown to produce novel anthraquinone analogues.[1]

-

Marine Invertebrates: Sponges and other invertebrates also serve as sources for these compounds.[6]

Biosynthesis of Anthraquinones

In nature, anthraquinones are primarily synthesized via two distinct metabolic pathways: the polyketide pathway and the shikimate pathway.

-

Polyketide Pathway: This pathway is common in fungi, lichens, and some plant families like Polygonaceae and Rhamnaceae.[15] It involves the head-to-tail condensation of acetate units (acetyl-CoA and malonyl-CoA) to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the anthraquinone scaffold.[16]

-

Shikimate Pathway: This pathway is characteristic of the Rubiaceae plant family.[15][17] It begins with chorismate, which is converted to o-succinylbenzoic acid (OSB). The OSB ring system provides rings A and B of the anthraquinone core. Ring C is subsequently formed by the addition of an isoprene unit derived from the methylerythritol 4-phosphate (MEP) pathway.[7][17][18] The prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA) is a key committed step in this pathway.[15][19]

Caption: Simplified Shikimate pathway for alizarin-type anthraquinone biosynthesis.

Isolation and Characterization

The isolation of this compound derivatives from natural sources follows a general workflow involving extraction, fractionation, purification, and structure elucidation.

Caption: General workflow for the isolation and characterization of anthraquinones.

Experimental Protocols

1. Extraction: The choice of extraction method and solvent is critical and depends on whether free aglycones or glycosides are desired.

-

Apparatus: Soxhlet extractor or maceration setup.

-

Procedure for Aglycones (Less Polar):

-

Air-dry and powder the source material (e.g., 1 kg of Eremurus himalaicus roots).[10]

-

Perform sequential extraction using a Soxhlet apparatus with solvents of increasing polarity, such as hexane, followed by ethyl acetate, and then methanol.[9][10]

-

Collect the fractions and concentrate them under reduced pressure using a rotary evaporator.[10]

-

-

Procedure for Glycosides (More Polar):

2. Purification: Chromatographic techniques are essential for separating individual compounds from the complex crude extract.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate mixture, starting with a high concentration of hexane (e.g., 90:10) and gradually increasing the polarity.[20]

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles for further purification.[20]

-

-

Preparative Thin Layer Chromatography (prep-TLC):

-

Stationary Phase: Silica gel coated plates.

-

Application: Apply the concentrated, semi-purified fractions from CC as a band onto the plate.

-

Development: Develop the plate using an appropriate solvent system (e.g., hexane-ethyl acetate).

-

Visualization & Elution: Visualize the separated bands under UV light, scrape the desired bands, and elute the compound with a suitable solvent (e.g., methanol or chloroform).

-

-

High-Performance Liquid Chromatography (HPLC):

-

System: A preparative or semi-preparative HPLC system.

-

Stationary Phase: Typically a C18 reverse-phase column (e.g., Waters XBridge C18, 150 x 2.1 mm, 3.5 µm).[20]

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: A Photodiode Array (PDA) detector is used to monitor the separation at multiple wavelengths (e.g., 200-600 nm).[20]

-

3. Structure Elucidation: The structure of the purified compounds is determined using a combination of spectroscopic methods.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight and fragmentation pattern of the compound.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (COSY, HMQC, HMBC) are used to determine the complete carbon-hydrogen framework and establish connectivity.[20]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system. Unsubstituted anthraquinone shows a peak around 405 nm, while substituents at positions 1 and 4 cause a significant bathochromic (red) shift.[5][12]

Data Summary

The following tables summarize some of the this compound derivatives isolated from natural sources and typical HPLC conditions used for their analysis.

Table 1: Selected this compound Derivatives and Their Natural Sources

| Compound Name | Structure Type | Natural Source | Organism Part | Reference |

| Quinizarin | 1,4-Dihydroxyanthraquinone | Rubia tinctorum | Roots | [8] |

| 1-Hydroxy-4-methylanthraquinone | 1,4-Disubstituted | Ceratotheca triloba | Roots | [20] |

| 5-Acetyl-2-methoxy-1,4,6-trihydroxy-anthraquinone | 1,4-Disubstituted | Fusarium sp. B77 (endophyte) | Fungal Culture | [5][12] |

| Galvaquinone A | 1,4-Disubstituted | Streptomyces spinoverrucosus | Bacterial Culture | [1] |

| Galvaquinone B | 1,4-Disubstituted | Streptomyces spinoverrucosus | Bacterial Culture | [1] |

| Acruciquinone A | Novel this compound | Asteromyces cruciatus KMM 4696 | Fungal Culture | [21] |

| Acruciquinone B | Novel this compound | Asteromyces cruciatus KMM 4696 | Fungal Culture | [21] |

Table 2: Example HPLC Conditions for Anthraquinone Analysis

| Parameter | Condition | Reference |

| Column | Waters XBridge C18 (150 x 2.1 mm, 3.5 µm) | [20] |

| Column Temperature | 40°C | [20] |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | [20] |

| Detector | Photodiode Array (PDA) Detector (200-600 nm) | [20] |

| Mass Spectrometer | Operated in positive scan mode (50-650 amu) | [20] |

Conclusion

The natural world remains a vast and valuable reservoir of chemically diverse molecules. This compound derivatives, found in a wide range of plants, fungi, and marine organisms, continue to be a focal point for natural product research. Their isolation relies on a systematic workflow of extraction and multi-step chromatographic purification, while their structures are elucidated through modern spectroscopic techniques. A thorough understanding of these sources and methodologies is crucial for researchers aiming to discover and develop new therapeutic agents from this important class of natural compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Anthraquinones - Wikipedia [en.wikipedia.org]

- 4. ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marine Anthraquinones: Pharmacological and Toxicological Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchtrend.net [researchtrend.net]

- 11. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities | MDPI [mdpi.com]

- 12. Anthraquinones and Derivatives from Marine-Derived Fungi | Encyclopedia MDPI [encyclopedia.pub]

- 13. Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. academicjournals.org [academicjournals.org]

- 21. mdpi.com [mdpi.com]

A Theoretical Deep Dive into the Molecular Orbitals of 1,4-Anthraquinone: A Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the theoretical studies on the molecular orbitals of 1,4-anthraquinone, a molecule of significant interest in the fields of materials science, pharmacology, and organic electronics. By leveraging computational chemistry techniques, particularly Density Functional Theory (DFT), researchers can elucidate the electronic structure, reactivity, and photophysical properties of this and related compounds. This document details the common computational methodologies, summarizes key quantitative data regarding frontier molecular orbitals, and explains the significance of the molecular electrostatic potential. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational insights to the study of anthraquinone derivatives.

Introduction to this compound

This compound is an organic compound and an isomer of the more common 9,10-anthraquinone. Its core structure consists of three fused benzene rings with two ketone groups in the 1 and 4 positions. Anthraquinones and their derivatives are a pivotal class of compounds, known for their applications as dyes, and for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

Theoretical studies, particularly those focusing on molecular orbitals, are crucial for understanding the structure-property relationships that govern the behavior of these molecules.[3] By analyzing the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap, scientists can predict chemical reactivity, electronic transition properties, and the potential for charge transfer, which are fundamental to designing novel materials and therapeutic agents.[4][5]

Computational Methodologies: The Theoretical "Experiment"

The insights presented in this guide are derived from computational quantum chemistry. The methodologies outlined below represent the typical "experimental protocols" for theoretical studies of molecules like this compound.

2.1 Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying anthraquinone systems.[5][6][7][8] It offers a favorable balance between computational cost and accuracy. DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

Core Protocol:

-

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically performed using a specific DFT functional and basis set. For instance, the B3LYP functional combined with the 6-311G++(d,p) basis set is a common choice for optimizing the geometry of anthraquinone derivatives.[6]

-

Frequency Calculation: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[9]

-

Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and absorption spectra.

2.2 Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals: Hybrid functionals like B3LYP are frequently employed.[6][9] For more accurate energy calculations, especially for excited states, range-separated functionals like CAM-B3LYP and ωB97XD, or meta-hybrid functionals like M06-2X, have shown improved performance.[10]

-

Basis Sets: Pople-style basis sets such as 6-31G(d,p) and 6-311G++(d,p) are commonly used.[6][11] For higher accuracy, correlation-consistent basis sets like cc-pVTZ may be utilized.[6]

2.3 Software and Environmental Effects

-

Computational Software: The Gaussian suite of programs is a standard tool for performing these DFT calculations.[6][10]

-

Solvent Effects: To simulate realistic conditions, the effect of a solvent is often included using a continuum model, such as the Polarizable Continuum Model (PCM).[6] This is crucial for accurately predicting properties like UV-Visible spectra.

Frontier Molecular Orbitals (HOMO & LUMO)

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of a molecule.

-

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

-

HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a critical parameter. A small gap is associated with high chemical reactivity, low kinetic stability, and is a key factor in determining the color of a compound.[12]

For this compound and its derivatives, the HOMO is typically localized on the external anthraquinone ring and its substituents, while the LUMO is centered on the central anthraquinone core and the carbonyl groups.[13] Electron-donating or withdrawing substituents can significantly alter the HOMO and LUMO energy levels, thereby "tuning" the electronic properties of the molecule.[14]

Workflow for Theoretical Molecular Orbital Analysis

Caption: General workflow for the computational analysis of this compound molecular orbitals.

Quantitative Molecular Orbital Data

The following table summarizes calculated frontier orbital energies for unsubstituted anthraquinone (isomer not specified but contextually relevant) and a substituted this compound derivative from the literature. These values are typically reported in electron volts (eV).

| Compound | Method | HOMO (eV) | LUMO (eV) | E_gap (eV) | Source |

| Anthraquinone | DFT | -6.99 | -2.79 | 4.20 | [14] |

| 1,4-bis(4-formylphenyl)anthraquinone | DFT | - | - | - | [1][4] |

Note: Specific HOMO/LUMO values for the substituted compound were not detailed in the abstract, but their analysis was central to the study.[1][4] Proper substitution on the anthraquinone core is a known strategy to tune the HOMO-LUMO gap.[14]

Conceptual Diagram of Frontier Orbitals

Caption: Energy level diagram illustrating the HOMO, LUMO, and the electronic transition.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface.

-

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack. In this compound, the most negative regions are located around the carbonyl oxygen atoms, highlighting their nucleophilic character.

-

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack.

-

Green Regions: Represent neutral or zero potential.

Analysis of the MEP is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the crystal packing and biological activity of anthraquinone derivatives.[15][16]

Relationship Between Structure, Theory, and Properties

Caption: Logical relationship between molecular structure, computational methods, and properties.

Conclusion and Future Directions

Theoretical studies provide indispensable insights into the electronic structure of this compound and its derivatives. By employing DFT and related methods, researchers can accurately predict key properties governed by molecular orbitals, including reactivity, stability, and optical characteristics. The HOMO, LUMO, and HOMO-LUMO gap are fundamental descriptors that guide the rational design of new molecules with tailored functions. The analysis of the molecular electrostatic potential further clarifies the reactive sites and intermolecular interaction patterns. These computational protocols and analyses are vital for accelerating the discovery and development of novel anthraquinone-based materials for applications ranging from organic electronics to targeted cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Vibrational spectra, molecular structure, NBO, HOMO-LUMO and first order hyperpoalarizability analysis of 1,4-bis(4-formylphenyl)anthraquinone by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. DFT study of the formation mechanism of anthraquinone from the reaction of NO2 and anthracene on NaCl clusters: the role of NaNO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theoretical study of molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Anthraquinone in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising low-cost alternative to conventional silicon-based photovoltaic devices.[1] The sensitizer, or dye, is a crucial component, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band.[2] Anthraquinone dyes, a large class of organic compounds based on the anthraquinone scaffold, have been explored as potential sensitizers in DSSCs due to their strong absorption in the visible region, high molar extinction coefficients, and excellent photostability.[3][4] This document provides an overview of the application of 1,4-anthraquinone derivatives in DSSCs, detailing their synthesis, fabrication into solar cell devices, and characterization, while also addressing the current challenges and performance limitations.

Challenges and Current Status of this compound Sensitizers

Despite their favorable light-absorbing properties, this compound dyes have generally exhibited low power conversion efficiencies (PCEs) in DSSCs.[3] The primary reason for this underperformance is attributed to the strong electron-withdrawing nature of the two carbonyl groups on the anthraquinone core. This characteristic can impede the efficient injection of photoexcited electrons from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of the titanium dioxide (TiO₂) photoanode.[3]

Research has focused on modifying the this compound structure by introducing electron-donating groups and suitable anchoring moieties (like carboxylic acid) to improve their electronic properties and promote efficient charge transfer.[3] However, the reported PCEs for metal-free this compound-based DSSCs remain modest, often below 1%.[3] For instance, a donor-acceptor system based on an aminohydroxyanthraquinone derivative with a carboxylic acid anchoring group achieved a PCE of only 0.125%.[3] Notably, higher efficiencies have been reported for other anthraquinone derivatives, such as alizarin (1,2-dihydroxyanthraquinone), which achieved a PCE of 1.79% with a ferrocene-based electrolyte, suggesting that the electrolyte composition can also play a significant role in device performance.[5]

Data Presentation: Photovoltaic Performance of Anthraquinone-Based DSSCs

The following table summarizes the reported photovoltaic performance of various DSSCs sensitized with anthraquinone derivatives.

| Dye Structure/Name | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Electrolyte | Reference |

| Aminohydroxyanthraquinone derivative | - | - | - | 0.125 | Not Specified | [3] |

| Sulfonated Anthraquinone (AQS) | - | - | - | 0.14 | Not Specified | [3] |

| AQS intercalated with LDHs | - | - | - | 0.20 | Not Specified | [3] |

| Alizarin | - | - | - | 1.79 | Ferrocene-based | [5] |

| Alizarin | - | - | - | 1.35 | PEG-enhanced | [5] |

| Natural Dye from Jamun | 0.45 | 7.84 | 0.31 | 1.09 | Not Specified | [6] |

| Natural Dye from Black Plum | - | - | - | 0.55 | Not Specified | [6] |

| Natural Dye from Blackberry | - | - | - | 0.38 | Not Specified | [6] |

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency; LDHs: Layered double hydroxides; PEG: Polyethylene glycol.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Dye (1-amino-4-hydroxy-2-anthraquinonyl-carboxylic acid)

This protocol describes a general synthesis route for a donor-acceptor type this compound dye with a carboxylic acid anchoring group, based on common synthetic strategies for such compounds.[4]

Materials:

-

1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamic acid)

-

4-hydroxybenzoic acid

-

Potassium carbonate (K₂CO₃)

-

Copper(II) sulfate (CuSO₄)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve bromamic acid and 4-hydroxybenzoic acid in DMF.

-

Add potassium carbonate and a catalytic amount of copper(II) sulfate to the solution.

-

Heat the reaction mixture under reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the solution with dilute HCl to precipitate the product.

-

Filter the precipitate, wash thoroughly with deionized water, and then with ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final 1-amino-4-hydroxy-2-anthraquinonyl-carboxylic acid dye.

-

Characterize the synthesized dye using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Protocol 2: Fabrication of a this compound-Sensitized Solar Cell

This protocol outlines the steps for constructing a DSSC using the synthesized this compound dye.[7][8][9]

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass substrates

-

Titanium dioxide (TiO₂) paste (e.g., P25)

-

Synthesized this compound dye

-

Solvent for dye solution (e.g., ethanol or a mixture of acetonitrile and tert-butanol)

-

Platinum (Pt) precursor solution (e.g., H₂PtCl₆ in isopropanol) or Pt-coated counter electrodes

-

Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

-

Surlyn or another suitable sealant

-

Ethanol, acetone, and deionized water for cleaning

Procedure:

A. Photoanode Preparation:

-

Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and ethanol for 15 minutes each.

-

Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.[5]

-

Dry the TiO₂ film in air and then sinter it in a furnace at 450-500°C for 30 minutes to create a porous, crystalline structure.

-

Allow the TiO₂-coated electrode (photoanode) to cool down to approximately 80°C.

B. Dye Sensitization:

-

Immerse the warm photoanode into a solution of the this compound dye (typically 0.3-0.5 mM) for 12-24 hours at room temperature in a dark environment.

-

After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

-

Dry the sensitized photoanode in a gentle stream of nitrogen or air.

C. Counter Electrode Preparation:

-

Clean another FTO glass substrate as described in step A1.

-

Deposit a thin layer of Pt catalyst onto the conductive side of the FTO glass. This can be done by drop-casting the H₂PtCl₆ solution and then heating it at 400°C for 15-20 minutes.

D. DSSC Assembly:

-

Place the sensitized photoanode and the Pt-coated counter electrode together in a sandwich-like configuration, with the coated sides facing each other.

-

Use a Surlyn gasket as a spacer and sealant between the two electrodes.

-

Heat the assembly to melt the Surlyn and seal the cell.

-

Introduce the iodide-based electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.

-

Seal the holes with a small piece of Surlyn and a coverslip to prevent electrolyte leakage.

Protocol 3: Characterization of the Fabricated DSSC

This protocol describes the standard method for evaluating the performance of the assembled DSSC.[6][10][11]

Equipment:

-

Solar simulator (AM 1.5G, 100 mW/cm²)

-

Potentiostat/Galvanostat or a source meter

-

Computer with data acquisition software

Procedure:

A. Current Density-Voltage (J-V) Measurement:

-

Place the fabricated DSSC under the solar simulator, ensuring the light intensity is calibrated to 100 mW/cm².

-

Connect the photoanode (working electrode) and the counter electrode (counter and reference electrode) to the potentiostat/source meter.

-

Measure the J-V curve by sweeping the voltage from a reverse bias to a forward bias and recording the corresponding current.

-

From the J-V curve, determine the key photovoltaic parameters:

-

Open-circuit voltage (Voc): The voltage at which the current is zero.

-

Short-circuit current density (Jsc): The current density at zero voltage.

-

Fill factor (FF): Calculated as (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.

-

Power conversion efficiency (PCE): Calculated as (Jsc × Voc × FF) / Pin, where Pin is the incident light power density (100 mW/cm²).

-

B. Electrochemical Impedance Spectroscopy (EIS) (Optional):

-

EIS can be performed to investigate the charge transfer processes and recombination kinetics within the DSSC.

-

The measurement is typically carried out at a forward bias (close to Voc) in the dark, over a range of frequencies.

-

The resulting Nyquist and Bode plots can be fitted to an equivalent circuit model to extract information about the resistance at different interfaces within the cell.[11]

Visualizations

References

- 1. Review of the Development of Dyes for Dye-Sensitized Solar Cells [e-asct.org]

- 2. pure.skku.edu [pure.skku.edu]

- 3. researchgate.net [researchgate.net]

- 4. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Photovoltaic characterization of di-branched organic sensitizers for DSSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 11. motivection.imeirs.org [motivection.imeirs.org]

Application Notes and Protocols: 1,4-Anthraquinone Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These notes provide an overview of the applications of 1,4-anthraquinone derivatives in medicinal chemistry, with a focus on their role in drug design and discovery. Detailed protocols for the evaluation of these compounds are also presented.

Introduction